2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
2-{[4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a cyclohexyl-substituted 1,2,4-triazole core linked to a pyridin-3-yl moiety and an N-(3-fluorophenyl)acetamide group.
Properties
IUPAC Name |
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS/c22-16-7-4-8-17(12-16)24-19(28)14-29-21-26-25-20(15-6-5-11-23-13-15)27(21)18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBSAEANOMZYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using pyridine boronic acid or pyridine halides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Grignard reaction or Friedel-Crafts alkylation.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the triazole derivative with thiols or disulfides under mild conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes several chemically significant reactions due to its heterocyclic and functional group composition:
Substitution at the Sulfanyl Group
The sulfanyl (-S-) group is highly reactive, enabling substitution reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions. This reactivity is critical for modifying the compound’s pharmacological profile .
Triazole Ring Reactivity
The 4H-1,2,4-triazole ring participates in:
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Hydrogen bonding : Nitrogen atoms in the triazole can form hydrogen bonds with biological targets, enhancing binding affinity .
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Electrophilic aromatic substitution : Pyridine and fluorophenyl substituents may direct electrophilic attack to specific positions.
Oxidation and Reduction
The compound’s sulfur atom can undergo oxidation (e.g., to sulfinyl or sulfonyl groups) using oxidizing agents like hydrogen peroxide. Reduction with agents like sodium borohydride may alter its reactivity.
Structural Reactivity and Analog Comparison
The compound’s reactivity is influenced by its substituents. Structural analogs highlight varying biological activities:
Analytical Characterization Techniques
The compound is typically characterized using:
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NMR spectroscopy : To confirm the triazole ring’s proton environment and substituent positions.
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IR spectroscopy : To identify functional groups (e.g., amide carbonyl, sulfanyl stretch).
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Mass spectrometry : To verify molecular weight and fragmentation patterns.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit potent antimicrobial properties. The presence of the pyridine and triazole moieties in this compound contributes to its efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structural features have demonstrated activity against breast and lung cancer cell lines.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular diseases. Some studies suggest that triazole-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The specific application of this compound in reducing inflammation is an area of ongoing research.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of triazole derivatives, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this compound to cross the blood-brain barrier may enhance its potential as a therapeutic agent for neurological disorders.
Data Table: Biological Activities of Similar Compounds
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with substituents similar to those found in 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exhibited significant cytotoxicity against human breast cancer cells, suggesting potential for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of several triazole derivatives highlighted the superior activity of compounds featuring pyridine rings against Candida species. This study supports the hypothesis that structural modifications can enhance antimicrobial properties, making this compound a candidate for further exploration in antifungal therapy.
Mechanism of Action
The mechanism of action of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, while the pyridine and fluorophenyl groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazole-Based Acetamides
Key Observations:
- Cyclohexyl vs. Alkyl/Aryl Groups: The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to ethyl () or 4-methylphenyl () substituents. This may reduce aqueous solubility but improve blood-brain barrier penetration in CNS-targeted therapies .
- Pyridinyl Positional Isomerism: The pyridin-3-yl group (target) vs.
- Halogenated Aryl Groups: The 3-fluorophenyl group in the target compound may offer a balance between electronegativity and metabolic stability compared to chlorophenyl or difluorophenyl analogs ().
Table 2: Reported Activities of Analogous Compounds
Key Observations:
- Anti-Exudative Activity: Triazole-acetamides with furan-2-yl substituents () show moderate anti-exudative effects, comparable to diclofenac sodium (8 mg/kg). The target compound’s pyridinyl-cyclohexyl combination may enhance potency due to improved hydrophobic interactions .
- However, the triazole core in the target compound may confer divergent selectivity compared to pyrazole-based insecticides .
Biological Activity
The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its diverse structural components and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant studies and data.
Structural Characteristics
The compound features a triazole ring known for its broad range of biological activities, linked to a cyclohexyl group and a pyridine moiety. The presence of sulfur in the triazole moiety enhances its reactivity and biological interactions.
| Component | Description |
|---|---|
| Triazole Ring | Provides diverse biological activity |
| Cyclohexyl Group | Contributes to hydrophobic interactions |
| Pyridine Moiety | Enhances solubility and bioavailability |
| Sulfur Atom | Increases reactivity and potential interactions |
Antibacterial Activity
Research indicates that compounds containing triazole structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazole can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some triazole derivatives have demonstrated MIC values as low as 0.125–8 μg/mL against common pathogens .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. The compound's structure allows it to interact with fungal cell membranes, inhibiting growth.
- Activity Spectrum : Compounds similar to this compound have shown efficacy against fungi such as Candida albicans and Aspergillus flavus with MIC values ranging from 0.5 to 4 μg/mL .
Antioxidant Properties
The compound has also been evaluated for antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that it may scavenge free radicals effectively.
Case Studies
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Study on Antimicrobial Efficacy :
A study published in PMC evaluated various triazole compounds for their antimicrobial activities. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . -
Pharmacological Profiling :
A comprehensive review highlighted the pharmacological profiles of 1,2,4-triazoles, indicating their potential as antifungal, antibacterial, anticancer agents, among others. The unique structure of this compound positions it as a promising candidate for further development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The triazole ring can interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how do reaction conditions impact yield?
- Methodological Answer : A multi-step synthesis is typical, starting with cyclocondensation of thiosemicarbazide derivatives with cyclohexyl carbonyl precursors to form the triazole core. Subsequent functionalization via nucleophilic substitution (e.g., introducing the pyridinyl group) and coupling with 3-fluoroaniline via amide bond formation is critical. Reaction optimization (e.g., solvent polarity, temperature) is essential to avoid side products like over-oxidized sulfur moieties. For example, highlights the use of S-alkylation under inert conditions (N₂ atmosphere) to preserve the sulfanyl group integrity .
Q. How can spectroscopic techniques confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyridinyl proton resonances (δ 8.5–9.0 ppm), cyclohexyl CH₂ groups (δ 1.2–2.0 ppm), and the acetamide carbonyl (δ ~170 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 453.18) and isotopic patterns consistent with sulfur and fluorine .
- X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as demonstrated in for analogous triazole derivatives .
Q. What safety precautions are necessary during handling?
- Methodological Answer : Due to potential toxicity and flammability (common in triazole/sulfanyl compounds), use PPE (gloves, goggles), avoid water-reactive conditions (e.g., notes risks of hydrolysis generating toxic byproducts), and store at 2–8°C in airtight containers under nitrogen .
Advanced Research Questions
Q. How do substituents on the triazole ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the cyclohexyl, pyridinyl, and fluorophenyl groups. For example:
- Replace the cyclohexyl group with adamantyl () to enhance lipophilicity and test membrane permeability .
- Compare bioactivity of 3-fluorophenyl vs. 4-fluorophenyl analogs (see for fluorophenyl effects on target binding) .
- Use in vitro assays (e.g., enzyme inhibition) to quantify changes in IC₅₀ values.
Q. What computational strategies predict binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases) via the triazole’s nitrogen atoms and pyridinyl π-stacking.
- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments ( references predictive modeling for sulfonamide analogs) .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Conflicting activity data may arise from polymorphic forms or stereochemical variations.
- Perform single-crystal X-ray diffraction (as in ) to determine tautomeric states (e.g., 1,2,4-triazole vs. 1,3,4-isomer dominance) .
- Correlate crystal packing (e.g., hydrogen-bond networks) with solubility and bioavailability differences.
Q. What experimental designs optimize synthesis scalability without compromising purity?
- Methodological Answer :
- Flow chemistry (): Continuous-flow reactors improve heat/mass transfer, reducing side reactions during thioacetamide coupling .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., pH, reagent stoichiometry). For example, a 2³ factorial design can identify critical factors for yield improvement .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, culture media, and exposure times.
- Metabolic profiling : Use LC-MS to detect cell-specific metabolite interference (e.g., glutathione-mediated detoxification of sulfanyl groups) .
- Control experiments : Include reference compounds (e.g., cisplatin) to validate assay sensitivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
